Methyl 2-(5-bromo-2-methoxyphenyl)acetate

Automated synthesis Physical property Sample handling

Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) is a brominated phenylacetate ester derivative with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol. The compound belongs to the benzeneacetic acid ester class, featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, with a methyl ester side chain at the acetic acid moiety.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 294860-58-5
Cat. No. B1370727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-bromo-2-methoxyphenyl)acetate
CAS294860-58-5
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CC(=O)OC
InChIInChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3
InChIKeyCDWQAOTZAMADBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5): A Regiospecific Brominated Phenylacetate Ester Building Block for Medicinal Chemistry and Cross-Coupling Applications


Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) is a brominated phenylacetate ester derivative with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol [1]. The compound belongs to the benzeneacetic acid ester class, featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, with a methyl ester side chain at the acetic acid moiety . It is a colorless to pale yellow liquid under ambient conditions, with a measured density of 1.473 g/cm³ at 22°C, a boiling point of 171–173°C at 18 Torr, and a computed LogP of 2.17 . The compound serves primarily as a versatile synthetic intermediate in pharmaceutical research, having been cited as a building block in the synthesis of tricyclic 5-lipoxygenase inhibitors (Amira Pharmaceuticals, US20070173508A1) [2] and in the preparation of the melanocortin-4 receptor (MC4R) antagonist ML 00253764 [3]. Its aryl bromide functionality makes it a competent substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, while the methyl ester provides a handle for further functionalization or hydrolysis.

Why Methyl 2-(5-bromo-2-methoxyphenyl)acetate Cannot Be Swapped with Regioisomers, Free Acids, or Other Ester Analogs Without Risking Synthetic Outcomes


Methyl 2-(5-bromo-2-methoxyphenyl)acetate occupies a specific structural niche that is not interchangeable with its closest analogs. The regioisomer methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9) differs in the positions of bromine and methoxy substituents, which alters the electronic environment of the aromatic ring and redirects the site of cross-coupling reactivity—a critical factor in convergent synthetic sequences where the aryl bromide serves as the electrophilic partner . The free acid form (5-bromo-2-methoxyphenylacetic acid, CAS 7017-48-3) is a crystalline solid at room temperature (mp 132–134°C) and carries a free carboxyl group (pKa ~3.97 predicted), making it unsuitable for reactions requiring a protected carboxylate or for direct use in ester-specific transformations without additional protection/deprotection steps . The ethyl ester analog (CAS 863562-62-3) introduces an additional methylene unit, increasing molecular weight from 259.10 to 273.12 g/mol and adding an extra rotatable bond, which can affect both the physical handling properties and the steric profile during reactions . Substituting any of these analogs without re-optimizing reaction conditions risks altered yields, regiochemical outcomes, or downstream impurity profiles, particularly in multi-step pharmaceutical syntheses where intermediate identity directly impacts final API purity.

Methyl 2-(5-bromo-2-methoxyphenyl)acetate: Quantified Differentiation Evidence vs. Closest Analogs for Scientific Procurement Decisions


Physical State Differentiation: Liquid Methyl Ester vs. Solid Free Acid Enables Direct Use in Automated Synthesis Without Pre-Dissolution

Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) is a colorless to pale yellow liquid at ambient temperature and pressure, whereas its free acid counterpart, 5-bromo-2-methoxyphenylacetic acid (CAS 7017-48-3), is a crystalline solid with a measured melting point of 132–134°C . This physical state difference has direct practical implications: the liquid methyl ester can be directly dispensed by automated liquid handling systems or syringes without prior dissolution, while the solid free acid requires weighing and dissolution steps that introduce additional opportunities for error, solvent selection constraints, and reduced throughput in parallel synthesis workflows.

Automated synthesis Physical property Sample handling Ester vs. acid

Density Comparison Between 5-Bromo-2-Methoxy and 2-Bromo-5-Methoxy Regioisomers Enables Identity Verification and Quality Control

The measured density of methyl 2-(5-bromo-2-methoxyphenyl)acetate is 1.473 g/cm³ at 22°C, while the regioisomeric methyl 2-(2-bromo-5-methoxyphenyl)acetate (CAS 117565-90-9) has a reported density of 1.42 g/cm³ . This represents a density difference of approximately 0.053 g/cm³ (3.7% relative difference). Although the two regioisomers share the same molecular formula (C₁₀H₁₁BrO₃), molecular weight (259.10 g/mol), computed LogP (~2.17), and topological polar surface area (35.53 Ų), the measurable density discrepancy provides a simple, non-destructive physical parameter for incoming identity verification by QC laboratories before use in regulated synthetic processes.

Regioisomer differentiation Quality control Density measurement Identity testing

Polar Surface Area and LogP Differentiation from the Free Acid Form Impacts Suitability for Reactions Requiring Neutral, Non-Ionizable Intermediates

Methyl 2-(5-bromo-2-methoxyphenyl)acetate has a computed topological polar surface area (TPSA) of 35.53 Ų and an XLogP3 of 2.17, while the free acid form (CAS 7017-48-3) has a TPSA of 46.53 Ų and a LogP of 2.08 [1]. The methyl ester's lower PSA (by 11.00 Ų, a 24% reduction) reflects the absence of the hydrogen bond donor present in the carboxylic acid. The ester also lacks the ionizable proton (predicted pKa ~3.97 for the acid), meaning it remains neutral across a wide pH range and does not form carboxylate salts under basic reaction conditions. This is particularly relevant for reactions employing organometallic reagents or bases where a free carboxylic acid would consume stoichiometric reagent equivalents.

Physicochemical properties LogP PSA Ester protection Drug-likeness

Validated Use in MC4R Antagonist Synthesis: The 5-Bromo-2-Methoxy Substitution Pattern Is Essential for ML 00253764 Pharmacophore Construction

Methyl 2-(5-bromo-2-methoxyphenyl)acetate serves as a key intermediate in the synthesis of ML 00253764, a selective non-peptide melanocortin-4 receptor (MC4R) antagonist with reported Ki = 0.16 µM for MC4R and selectivity over MC3R (IC₅₀ = 0.81 µM) and MC5R (IC₅₀ = 2.12 µM) [1]. The 5-bromo-2-methoxyphenyl moiety is directly incorporated into the final pharmacophore: the aryl bromide enables the ethyl linker connection to the 3-fluorophenyl group, while the 2-methoxy group contributes to the receptor binding orientation. Changing the bromine position to the 2-position (as in the regioisomer) or replacing the methoxy with a hydroxy group would alter the geometry of the ethyl bridge attachment and the electronic character of the aromatic ring, potentially disrupting the key MC4R binding interactions [1]. This compound's use in a published, pharmacologically validated synthetic route provides a level of procedural precedent that generic analogs lack.

MC4R antagonist ML 00253764 Pharmacophore Drug discovery Melanocortin receptor

Purity Specification Gradient Across Commercial Suppliers: 95% vs. 97% vs. 98% Enables Fit-for-Purpose Procurement

Commercial suppliers offer methyl 2-(5-bromo-2-methoxyphenyl)acetate at three distinct purity tiers: 95% (AKSci, Macklin), 97% (Fluorochem), and 98% (ChemScene via Fisher Scientific) . This purity stratification allows procurement teams to align specification with application criticality—95% grade may be sufficient for early-stage route scouting where cost sensitivity dominates, while 98% grade is appropriate for late-stage intermediate steps where impurity carry-through could affect final API purity profiles. The 97% grade from Fluorochem also carries a defined LogP specification (2.37) and full SDS documentation including GHS hazard classification (H302, H315, H319, H335), which supports regulatory compliance in laboratories operating under OSHA or equivalent frameworks . Notably, the regioisomer (CAS 117565-90-9) is commonly offered at 95% purity from suppliers such as Bidepharm, with fewer vendors offering higher purity grades—suggesting that the 5-bromo-2-methoxy isomer benefits from more mature commercial synthesis and purification routes .

Purity specification Vendor comparison Procurement Quality grade Cost-performance

Rotatable Bond Count and Molecular Weight Advantages Over the Ethyl Ester for Crystallization and Downstream Derivatization

Methyl 2-(5-bromo-2-methoxyphenyl)acetate contains 4 rotatable bonds and has a molecular weight of 259.10 g/mol, compared to the ethyl ester analog (CAS 863562-62-3) which has 5 rotatable bonds and a molecular weight of 273.12 g/mol [1]. The reduced rotatable bond count of the methyl ester (Δ = –1) correlates with lower conformational entropy in solution and may contribute to more favorable crystallization behavior of downstream products incorporating this fragment—a principle recognized in medicinal chemistry where reducing rotatable bond count is associated with improved probability of successful crystallization and oral bioavailability of final drug candidates [2]. The lower molecular weight (Δ = –14.02 g/mol, a 5.1% reduction) also means that on a per-mole basis, the methyl ester delivers a higher molar proportion of the desired 5-bromo-2-methoxyphenyl fragment per unit mass.

Rotatable bonds Molecular weight Crystallization propensity Ester homolog comparison

Optimal Procurement and Research Deployment Scenarios for Methyl 2-(5-bromo-2-methoxyphenyl)acetate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring an Aryl Bromide Cross-Coupling Partner with a Protected Carboxylate Handle

In convergent synthetic routes to drug candidates such as MC4R antagonists (e.g., ML 00253764) or 5-lipoxygenase inhibitors, methyl 2-(5-bromo-2-methoxyphenyl)acetate provides a dual-function building block: the aryl bromide at the 5-position serves as the electrophilic partner in Suzuki-Miyaura or related palladium-catalyzed cross-coupling reactions, while the methyl ester protects the acetic acid functionality throughout the coupling sequence . The liquid physical state (vs. solid free acid) enables direct use in automated synthesis platforms, and the availability of 98% purity grade (ChemScene/Fisher) ensures that coupling byproducts from halogen-containing impurities are minimized . This scenario is specifically relevant when the 5-bromo-2-methoxy (rather than 2-bromo-5-methoxy) regiochemistry is required for correct pharmacophore geometry.

Parallel Library Synthesis or High-Throughput Experimentation Where Liquid Handling Compatibility Is Critical

For medicinal chemistry groups conducting parallel synthesis of aryl acetate derivative libraries, the liquid physical state of methyl 2-(5-bromo-2-methoxyphenyl)acetate eliminates the need for pre-weighing and dissolution of solid intermediates . This directly translates to faster cycle times in automated liquid handling workflows—a solid intermediate requires an additional dissolution step per 96-well plate, while the liquid methyl ester can be dispensed neat or as a pre-formulated stock solution . The 95% purity grade (AKSci, Macklin) provides a cost-effective option for library synthesis where subsequent purification (e.g., preparative HPLC) will remove minor impurities, while the 97–98% grades serve applications where intermediate purity correlates with library product purity [1].

Process Chemistry Development Where Late-Stage Intermediate Purity and Regulatory Documentation Are Required

When transitioning a synthetic route from discovery to process development, the availability of methyl 2-(5-bromo-2-methoxyphenyl)acetate at 97% purity with full GHS hazard documentation (H302, H315, H319, H335 per Fluorochem SDS) supports regulatory compliance and process safety assessment . The measured density (1.473 g/cm³ at 22°C) and boiling point (171–173°C at 18 Torr) provide QC reference points for incoming material verification, while the computed LogP (2.17) and TPSA (35.53 Ų) inform solvent selection for extraction and chromatographic purification steps [1]. The defined physical properties also facilitate engineering calculations for scale-up (e.g., reactor volume requirements, distillation parameters).

Fragment-Based Drug Discovery Where Low Rotatable Bond Count and Fragment Molecular Weight Are Prioritized

In fragment-based drug discovery (FBDD) campaigns, methyl 2-(5-bromo-2-methoxyphenyl)acetate (MW 259.10, 4 rotatable bonds) offers a favorable profile compared to the ethyl ester analog (MW 273.12, 5 rotatable bonds) . The lower rotatable bond count (Δ = –1) is consistent with medicinal chemistry design principles that associate reduced conformational flexibility with improved ligand efficiency and more interpretable structure-activity relationships [1]. Additionally, the aryl bromide serves as a synthetic vector for fragment elaboration via cross-coupling, while the methyl ester can be hydrolyzed post-coupling to reveal a carboxylic acid for further derivatization or to improve aqueous solubility of the elaborated fragment.

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